

# Application Notes & Protocols: 2,5-Dimethyl-4-iodophenol as a Strategic Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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## Introduction: The Strategic Importance of 2,5-Dimethyl-4-iodophenol

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). **2,5-Dimethyl-4-iodophenol** (also known as 4-iodo-2,5-xyleneol) emerges as a highly valuable and versatile intermediate. Its utility stems from a unique combination of structural features: a nucleophilic hydroxyl group, two methyl groups that provide steric and electronic influence, and a strategically positioned iodine atom. This iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making this molecule a linchpin for the synthesis of complex biaryl and arylamine scaffolds prevalent in many drug candidates.

This guide provides an in-depth exploration of the synthesis, properties, and key applications of **2,5-Dimethyl-4-iodophenol**, complete with detailed protocols to empower researchers in

leveraging its full synthetic potential.

## Physicochemical Properties

A thorough understanding of the intermediate's properties is the foundation of its effective use.

Property	Value	Source(s)
CAS Number	114971-53-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO	[1][2]
Molecular Weight	248.06 g/mol	[1][2]
Appearance	White to light yellow crystalline solid	[3]
Purity	≥95-98% (typical commercial grades)	[1][2]
Melting Point	63 - 65 °C	[3]
Sensitivity	Light sensitive	[2]
Solubility	Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Slightly soluble in water.	[4]

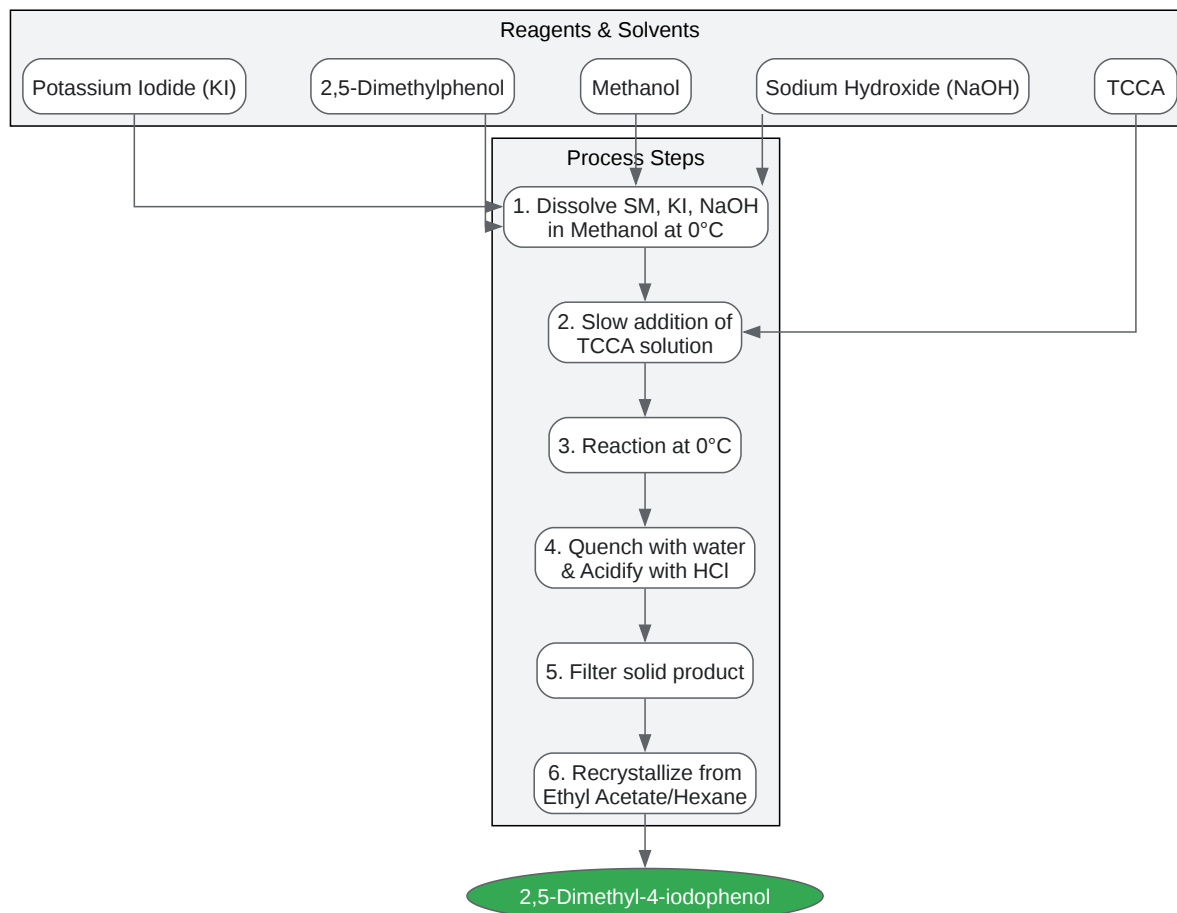
## Synthesis Protocol: Electrophilic Iodination of 2,5-Dimethylphenol

The most direct and common route to **2,5-Dimethyl-4-iodophenol** is the electrophilic aromatic substitution of the readily available starting material, 2,5-Dimethylphenol. The hydroxyl group is a strong activating group, and the two methyl groups further enhance the electron density of the aromatic ring, facilitating iodination. The iodine atom is directed to the para-position relative to the hydroxyl group due to steric hindrance from the ortho-methyl groups.

## Causality in Reagent Selection

- Starting Material: 2,5-Dimethylphenol (p-xyleneol) is an economical and widely available starting material.<sup>[4][5][6]</sup>
- Iodinating Agent: A combination of an iodine source (e.g., Potassium Iodide, KI) and an oxidizing agent is often employed to generate the electrophilic iodine species in situ. Trichloroisocyanuric acid (TCCA) can be used as a mild and efficient oxidant to convert iodide (I<sup>-</sup>) into a more electrophilic species, facilitating the reaction under controlled conditions. This avoids the use of harsher or more toxic iodinating reagents.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2,5-Dimethyl-4-iodophenol**.

## Detailed Experimental Protocol

This protocol is adapted from general procedures for the iodination of substituted phenols.

- **Reaction Setup:** To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylphenol (10.0 g, 81.8 mmol) and methanol (150 mL).
- **Reagent Addition:** Cool the solution to 0°C using an ice-water bath. Add potassium iodide (13.6 g, 81.8 mmol) and sodium hydroxide (3.3 g, 82.5 mmol) to the flask. Stir the mixture for 10-15 minutes until the solids dissolve.
- **Initiation:** In a separate beaker, dissolve trichloroisocyanuric acid (TCCA) (6.4 g, 27.5 mmol) in 30 mL of methanol. Add this solution dropwise to the reaction flask via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature is maintained at 0°C.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
- **Workup:** Upon completion, pour the reaction mixture into 500 mL of cold deionized water. Adjust the pH to ~5 using dilute hydrochloric acid (1M HCl). A solid precipitate will form.
- **Isolation & Purification:** Collect the solid by vacuum filtration and wash the filter cake with cold water. Dry the crude product under vacuum. For further purification, recrystallize the solid from a mixture of ethyl acetate and hexane to yield **2,5-dimethyl-4-iodophenol** as a crystalline solid.

## Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in **2,5-Dimethyl-4-iodophenol** is its most valuable feature for pharmaceutical synthesis, making it an ideal substrate for palladium-catalyzed reactions that form new C-C and C-N bonds.

## Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[7] This is particularly crucial for synthesizing biaryl structures found in many kinase inhibitors and other targeted therapies.

Causality in Protocol Design:

- **Catalyst:** A palladium(0) source is required to initiate the catalytic cycle.[8] Pd(PPh<sub>3</sub>)<sub>4</sub> is a common and effective choice as it is already in the active Pd(0) state. Alternatively, a Pd(II) source like Pd(OAc)<sub>2</sub> can be used with phosphine ligands, which will be reduced in situ.
- **Ligand:** The phosphine ligand (e.g., triphenylphosphine, PPh<sub>3</sub>) stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity to promote the key steps of oxidative addition and reductive elimination.
- **Base:** A base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.
- **Solvent:** A mixture of an organic solvent (like Toluene or Dioxane) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.

```
// Inputs and Outputs Aryllodide [label="Ar-I", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)2", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF];
```

```
// Cycle Edges Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Trans_Complex [label="Transmetalation"]; Trans_Complex -> Product_Complex [label=""]; Product_Complex -> Pd0 [label="Reductive\nElimination"];
```

```
// Input/Output Edges Aryllodide -> OA_Complex; BoronicAcid -> Trans_Complex; Base -> Trans_Complex; Product_Complex -> Product; }
```

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

- Inert Atmosphere: To an oven-dried Schlenk tube, add Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (1-2 mol%) and a bulky phosphine ligand such as XPhos (2-4 mol%).
- Reagent Loading: Add sodium tert-butoxide (NaOtBu) (1.4 eq), followed by **2,5-Dimethyl-4-iodophenol** (1.0 eq).
- Solvent and Nucleophile: Evacuate and backfill the tube with an inert gas (Argon). Add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.
- Reaction Conditions: Seal the tube and heat the mixture to 100-110°C in an oil bath. Stir vigorously for 12-24 hours, monitoring by LC-MS.
- Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH<sub>4</sub>Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Purify the residue by flash column chromatography to yield the N-aryl product.

## Quality Control and Analytical Methods

Ensuring the purity of **2,5-Dimethyl-4-iodophenol** and its derivatives is critical for their use in pharmaceutical development. [9] A suite of analytical techniques should be employed for comprehensive characterization. [10]

Technique	Purpose	Typical Observations / Specifications
$^1\text{H}$ NMR	Structural confirmation and purity assessment.	Confirms the presence of aromatic protons, two distinct methyl singlets, and a hydroxyl proton. Integration should match the structure. Purity $\geq 98\%$ by NMR.
$^{13}\text{C}$ NMR	Structural confirmation.	Shows the correct number of carbon signals, including the C-I signal at a characteristic upfield shift.
HPLC	Quantitative purity determination.	Purity $\geq 98\%$ (by area %). Method should be stability-indicating and able to resolve starting materials and potential isomers (e.g., 2,5-dimethyl-6-iodophenol).
GC-MS	Purity and identification of volatile impurities.	Provides molecular weight confirmation (Mass Spec) and purity assessment (GC). Useful for detecting residual solvents.
FT-IR	Functional group identification.	Shows characteristic peaks for O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$ ), C-H stretching ( $\sim 2900\text{-}3000\text{ cm}^{-1}$ ), and C-O stretching ( $\sim 1200\text{ cm}^{-1}$ ).

| Melting Point | Purity assessment. | A sharp melting point range (e.g.,  $63\text{-}65^\circ\text{C}$ ) indicates high purity. |

## Safety and Handling

Proper handling of **2,5-Dimethyl-4-iodophenol** and its reagents is essential for laboratory safety.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). [11]\* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11][12] Avoid contact with skin and eyes. [12] Do not eat, drink, or smoke in the laboratory. [13]\* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [11] The compound is light-sensitive and should be protected from direct sunlight. [2][14]\* Incompatibilities: Avoid strong bases and oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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